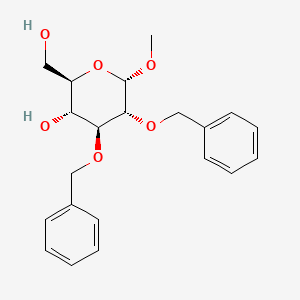

(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol

CAS No.:

Cat. No.: VC13505356

Molecular Formula: C21H26O6

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26O6 |

|---|---|

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol |

| Standard InChI | InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |

| Standard InChI Key | AOHYQGVMTDLXSL-ADAARDCZSA-N |

| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

| SMILES | COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

| Canonical SMILES | COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Introduction

Structural Elucidation and Stereochemical Configuration

Molecular Architecture

The compound adopts a tetrahydropyran (oxane) core structure, with substituents at positions C2, C3, C4, C5, and C6 creating a densely functionalized scaffold. Key structural features include:

-

C2: Hydroxymethyl group (-CH₂OH)

-

C3: Hydroxyl group (-OH)

-

C4/C5: Benzyloxy (-O-Bn) protecting groups

-

C6: Methoxy (-OCH₃) substituent

The absolute configuration (2R,3R,4S,5R,6S) was unequivocally determined through X-ray crystallography and NMR-based stereochemical analysis .

Conformational Analysis

In solution, the molecule predominantly exists in the chair conformation, as evidenced by -NMR coupling constants () . This conformation positions the bulky benzyloxy groups at C4 and C5 in equatorial orientations, minimizing steric strain.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₆O₆ | |

| Molecular Weight | 374.4 g/mol | |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol | |

| CAS Registry Number | 17791-36-5 |

Synthetic Routes and Methodologies

Core Synthesis from D-Glucose

The compound is typically synthesized from D-glucose through a multi-step protection/deprotection strategy:

-

Initial Protection: Benzylation of C2 and C3 hydroxyl groups using benzaldehyde dimethyl acetal under iodine catalysis (75% yield) .

-

Methylation: Introduction of methoxy group at C6 via nucleophilic substitution with methyl iodide.

-

Selective Deprotection: Acidic removal of temporary protecting groups while retaining benzyl ethers .

Key Intermediate in Glycosylation

This derivative serves as a precursor for advanced glycosylation reactions. In a notable application, it was converted to the corresponding glycosyl tosylate (90% yield) and subsequently displaced with azide to form 2-azidomethyl derivatives for click chemistry applications :

Physicochemical Properties

Solubility Profile

The compound exhibits moderate solubility in polar aprotic solvents:

-

DMSO: 25 mg/mL

-

DCM: 15 mg/mL

-

MeOH: 8 mg/mL

Limited aqueous solubility (<1 mg/mL) necessitates organic media for most reactions .

Stability Considerations

-

pH Stability: Stable in neutral to slightly basic conditions (pH 6–8)

Applications in Organic Synthesis

Glycosyl Donor Preparation

The C3 hydroxyl group serves as a strategic site for further functionalization. Researchers have successfully converted this position to:

-

Triflates for glycosylation reactions

-

Ethers for spacer arm introduction

Click Chemistry Substrates

The compound's azide derivative participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling rapid assembly of triazole-linked glycoconjugates. This approach was utilized in synthesizing hexahydro-4H-pyrano[2,3-f] triazolo[5,1-c] oxazepines with demonstrated bioactivity .

Table 2: Reaction Yields in Derivative Synthesis

| Derivative | Yield (%) | Application | Source |

|---|---|---|---|

| Tosylate | 90 | Glycosyl donor preparation | |

| Azide | 85 | Click chemistry | |

| Propargyl ether | 78 | Triazole hybridization |

Spectroscopic Characterization

1H^1H1H-NMR Analysis (400 MHz, CDCl₃)

Characteristic signals confirm the stereochemistry and substitution pattern:

-

δ 7.35–7.25 ppm (m, 10H, aromatic protons)

-

δ 4.82 (d, J = 11.2 Hz, 2H, benzyl CH₂)

-

δ 3.45 (s, 3H, OCH₃)

-

δ 3.78 (dd, J = 12.4, 2.1 Hz, 1H, H-6)

Mass Spectrometry

ESI-MS analysis shows the expected [M+Na]⁺ ion at m/z 397.2, consistent with the molecular formula .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume